molecular formula C12H23NO5S B065291 tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate CAS No. 161975-39-9

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Cat. No. B065291
M. Wt: 293.38 g/mol
InChI Key: RXNQBVRCZIYUJK-UHFFFAOYSA-N
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Patent
US08642624B2

Procedure details

Dissolved 1-Boc-4-hydroxymethyl-piperidine in anhydrous CH2Cl2 (50 ml) and TEA (4.5 ml) and cooled to 0° C. Mesyl chloride (840 μl) was added and the mixture was stirred for 15 min then at RT for 45 min. The mixture was washed with brine/1N HCl and then brine, dried over Na2SO4, concentrated in vacuo and dried under high vacuum to provide 1-Boc-4-methylsulfonyloxymethyl-piperidine as a yellow orange thick oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
840 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][OH:15])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[S:16](Cl)([CH3:19])(=[O:18])=[O:17]>C(Cl)Cl>[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][O:15][S:16]([CH3:19])(=[O:18])=[O:17])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
TEA
Quantity
4.5 mL
Type
solvent
Smiles
Step Two
Name
Quantity
840 μL
Type
reactant
Smiles
S(=O)(=O)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 45 min
Duration
45 min
WASH
Type
WASH
Details
The mixture was washed with brine/1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)COS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.